
Lucitanib binding mode FGFR1 crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lucitanib

CAS No.: 1058137-23-7

Cat. No.: S548004

Get Quote

Lucitanib-FGFR1 Binding Interactions

The following table summarizes the key molecular interactions between Lucitanib and the FGFR1 kinase

domain, based on the crystal structure (PDB ID: 4RWL) [1] [2]:

Interaction Aspect Details

PDB ID 4RWL [1] [2]

Protein
Conformation

DFG-Din inactive conformation with a closed activation segment and
autoinhibitory brake [1].

Inhibitor Type Type I½A inhibitor [1].

| Key Hydrogen Bonds | - Quinoline N1 Backbone NH of Ala564 (hinge region) [1].

Carboxamide oxygen NH group of Asp641 (DFG motif) [1].
Amide group Glu531 (αC-helix) [1]. | | Major Hydrophobic Contacts | - Spine residues: RS2, RS3,

CS6, CS7, CS8 [1].
Shell residues: Sh1, Sh2, Sh3 [1].

Other residues: β3-strand (Lys514), αC-helix (Glu531), hinge region (Glu562, Tyr563, Ala564,
Ser565), A-loop (Ala640, Leu644) [1]. | | Binding Regions | Front cleft, gate area, back cleft, BP-I-A,

BP-I-B, BP-II-in [1]. |
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Structural Basis for Drug Resistance

A significant challenge in targeted cancer therapy is the emergence of resistance mutations. The V561M

"gatekeeper" mutation in FGFR1 confers strong resistance to Lucitanib but less so to other inhibitors like

AZD4547 [3] [2].

Mechanism of Resistance: The valine-to-methionine substitution at position 561 introduces a larger
sulfur-containing side chain. This primarily reduces the van der Waals interactions between

Lucitanib and the protein, weakening its binding affinity [2].
Contrast with AZD4547: AZD4547 retains potency against the V561M mutant due to a flexible

chemical linker that allows it to adapt its binding mode, a flexibility that Lucitanib's structure lacks [3]
[2].

The diagram below illustrates how Lucitanib binding is affected by the V561M gatekeeper mutation.

Wild-Type FGFR1
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Key Experimental & Computational Methods
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The following experimental and computational approaches are critical for studying these binding

interactions.

Method Application & Protocol Summary

| X-ray Crystallography [3] | Experimental Snapshot (4RWL):

Resolution: 2.98 Å
Expression System: E. coli BL21(DE3)

Software: Data processed with HKL-2000; structure refined with PHENIX. | | Molecular Dynamics
(MD) Simulations [2] | Computational Protocol:
Software: AMBER 11 package.
Force Fields: Proteins (ff99SB), Ligands (GAFF).

System Setup: Solvated in TIP3P water box, neutralized with Na⁺ ions.
Simulation: Equilibration followed by production run to analyze complex stability. | | Binding Free
Energy Calculation (MM/GBSA) [2] | Computational Analysis:
Method: Molecular Mechanics/Generalized Born Surface Area.

Application: Quantifies binding affinity and decomposes energy contributions (van der Waals,
electrostatic) per residue. | | Umbrella Sampling (US) [2] | Computational Analysis:
Method: Generates Potential of Mean Force (PMF) profile.
Application: Simulates the dissociation process of the inhibitor from the binding pocket, revealing

resistance mechanisms. |

Key Takeaways for Researchers

Exploit Flexibility: The case of AZD4547 shows that designing inhibitors with flexible linkers can
help maintain potency against gatekeeper mutations [3].

Target Hydrophobic Networks: The hydrophobic spine and shell residues are critical for high-affinity
binding; optimizing these interactions can improve drug efficacy [1].

Use Computational Tools: MD simulations and free energy calculations are powerful for predicting
resistance and guiding the design of next-generation inhibitors [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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